
2-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid is a compound characterized by its unique molecular structure, which combines a benzoic acid moiety with a tetrahydro-2H-pyran-2-yl methoxy group. This compound has garnered interest for its potential biological activities, particularly in pharmacological applications.
The molecular formula of this compound is C₁₃H₁₆O₄, with a molecular weight of approximately 236.26 g/mol. Its structure includes functional groups that may facilitate various biological interactions, making it a candidate for further investigation in medicinal chemistry.
Pharmacological Potential
Preliminary studies indicate that this compound may interact with several biological targets involved in pain and inflammation pathways. The compound's ability to modulate these pathways suggests potential applications in treating inflammatory conditions and pain management.
Interaction Studies
Research has shown that the compound may exhibit interactions with specific receptors, although detailed pharmacodynamic and pharmacokinetic profiles are still under investigation. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds can be informative:
Compound Name | Structure | Unique Features |
---|---|---|
4-Methoxybenzoic Acid | C₈H₈O₃ | Lacks the tetrahydropyran moiety |
Tetrahydro-2H-pyran | C₅H₁₀O | Base structure without the benzoic acid component |
4-Hydroxybenzoic Acid | C₇H₆O₃ | Contains hydroxyl instead of methoxy group |
The unique combination of the tetrahydropyran ring and methoxy substitution on the benzoic acid in this compound may influence its reactivity and biological activity differently compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological characterization of various derivatives related to this compound. For instance, research on histone deacetylase (HDAC) inhibitors has highlighted the significance of incorporating specific functional groups to enhance biological activity while minimizing cytotoxicity. Although not directly related to this compound, these findings underscore the importance of structural modifications in developing effective therapeutic agents .
In another study, the incorporation of polar functionalities into similar scaffolds improved aqueous solubility and antiparasitic activity, suggesting that modifications akin to those seen in this compound could yield beneficial effects in terms of efficacy and bioavailability .
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have indicated that derivatives of benzoic acid, including compounds similar to 2-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid, exhibit significant anticancer properties. For instance, structure-based design approaches have been employed to develop potent inhibitors targeting specific proteins involved in cancer progression. The compound has been evaluated for its ability to inhibit YTHDC1, a protein implicated in acute myeloid leukemia (AML). In vitro assays have shown promising results with an IC₅₀ value of 0.35 μM against THP-1 cell lines, indicating strong antiproliferative effects .
Histone Deacetylase Inhibition
The compound has also been investigated as a potential histone deacetylase (HDAC) inhibitor. HDACs play crucial roles in regulating gene expression and are associated with various diseases, including cancer and neurodegenerative disorders. Preliminary findings suggest that modifications of benzoic acid derivatives can enhance their selectivity and potency against specific HDAC isoforms .
Synthesis of Derivatives
The synthesis of this compound can be achieved through several routes involving nucleophilic aromatic substitution reactions and the use of protecting groups for functionalization. The compound serves as an intermediate for synthesizing more complex structures with enhanced biological activities .
Synthetic Route | Key Steps | Yield |
---|---|---|
Nucleophilic Substitution | Reaction with tetrahydro-2H-pyran derivatives | High |
Acylation | Formation of esters or amides | Moderate |
Functionalization | Introduction of halogens or additional groups | Variable |
Polymer Chemistry
Due to its unique chemical structure, this compound can be utilized in the development of novel polymers with specific thermal and mechanical properties. Research into polymer blends incorporating this compound has shown improvements in flexibility and thermal stability .
Case Study: Antiproliferative Activity Against AML
A recent study focused on the synthesis and evaluation of various analogs of benzoic acid derivatives for their antiproliferative effects on AML cell lines. The study highlighted the significant role of the tetrahydropyran moiety in enhancing cellular uptake and bioactivity, leading to the identification of lead compounds with IC₅₀ values below 1 μM .
Case Study: HDAC Inhibition
In another investigation, a series of benzoic acid derivatives were screened for HDAC inhibition using enzyme assays. The results indicated that certain modifications to the core structure significantly increased inhibitory activity, paving the way for further development of selective HDAC inhibitors based on this scaffold .
Propriétés
IUPAC Name |
2-(oxan-2-ylmethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-13(15)11-6-1-2-7-12(11)17-9-10-5-3-4-8-16-10/h1-2,6-7,10H,3-5,8-9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEUEBYUHDTOKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.